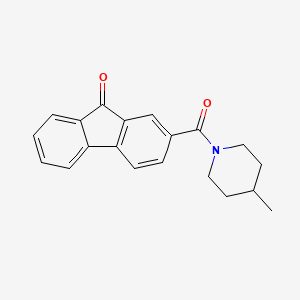

2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is “2-(piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid” with a molecular formula of C13H21NO3 .

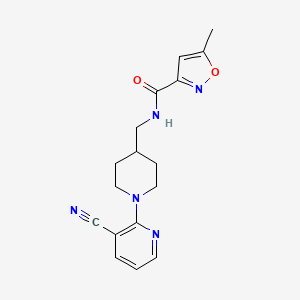

Molecular Structure Analysis

The molecular structure of “2-(piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid” is given by the molecular formula C13H21NO3 . For a more detailed structure, you might need to refer to the specific MOL file or consult a chemical database.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid” include a boiling point of 444.1±38.0 °C (Predicted), a density of 1.175±0.06 g/cm3 (Predicted), and a pKa of 4.81±0.28 (Predicted) .科学的研究の応用

Synthesis and Luminescence of Fluorene Derivatives

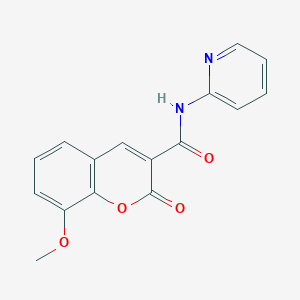

Fluorene derivatives, including those with carbonyl and dithioate modifications, have been synthesized for applications in luminescent materials and charge-transfer adducts. Gold complexes with fluoren-9-ylidene)methanedithiolato ligands exhibit photoluminescence, indicating potential applications in optoelectronic devices and sensors. These complexes' emissions are ascribed to excited states related to charge-transfer, showcasing their utility in developing luminescent materials (Vicente et al., 2004).

Catalytic Transformations and Chemical Synthesis

Catalytic transformations using fluorene derivatives have been explored, including the conversion of 1,2,5-Trimethyl-4-(9′-fluorenylidene)piperidine into various pyridylfluorene compounds. These transformations highlight the versatility of fluorene derivatives in synthetic chemistry, enabling the creation of complex organic molecules with potential applications in materials science and organic synthesis (Prostakov et al., 1978).

Peptide Synthesis and Deprotection Strategies

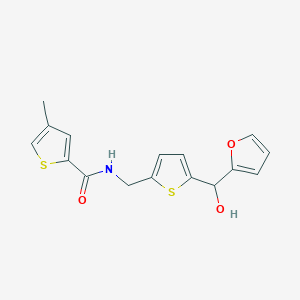

In peptide synthesis, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is a crucial protecting group. Research comparing different deprotection reagents, including piperidine and 4-methylpiperidine, provides insights into optimizing peptide synthesis processes. This research is significant for the development of synthetic peptides for research and therapeutic applications, showcasing the role of fluorene derivatives in bioorganic chemistry (Luna et al., 2016).

Photocatalysis and Material Science

Fluorene derivatives also find applications in photocatalysis and material science. The use of fluorene-based compounds as photocatalysts for the oxidation of alcohols and oxygenation of tertiary amines underlines their utility in green chemistry and environmental applications. These findings demonstrate the potential of fluorene derivatives in developing new catalytic processes and materials (Zhang et al., 2020).

Molecular Dynamics and Corrosion Inhibition

Further, fluorene derivatives have been studied in the context of corrosion inhibition, with quantum chemical and molecular dynamics simulations used to predict the inhibition efficiencies of specific derivatives on iron corrosion. This research highlights the application of fluorene derivatives in materials protection and preservation, contributing to the development of more effective corrosion inhibitors (Kaya et al., 2016).

特性

IUPAC Name |

2-(4-methylpiperidine-1-carbonyl)fluoren-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-13-8-10-21(11-9-13)20(23)14-6-7-16-15-4-2-3-5-17(15)19(22)18(16)12-14/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMDCRGSIXGTRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B2812570.png)

![1-isobutyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2812572.png)

![7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812581.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2812584.png)

![N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2812585.png)

![4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2812586.png)

![(3-Chloro-5-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2812587.png)

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)